2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not available in the sources I found .Physical And Chemical Properties Analysis
Some physical and chemical properties such as boiling point, melting point, and density might be available , but the specific values are not provided in the sources I found .Scientific Research Applications
Spectroscopic Investigation and Molecular Docking Study
A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was investigated using FT-IR and FT-Raman spectroscopy. The study aimed to analyze its vibrational spectral characteristics, theoretical computations (including equilibrium geometry and vibrational wave numbers), and molecular docking to suggest inhibitory activity against specific proteins, indicating potential as an anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Crystal Structure Analysis
Another study focused on the synthesis and crystal structure of novel 5-methyl-4-thiopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthesizing compounds with varied substituents. The crystal structures provided insight into the molecular conformation and potential interactions in biological systems, hinting at their cytotoxic activity against certain cell lines (Stolarczyk et al., 2018).
Potential as Dihydrofolate Reductase Inhibitors
Research into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives revealed their structural characteristics and potential as dihydrofolate reductase inhibitors. Such compounds could play a significant role in developing new therapeutic agents by targeting enzymes crucial for DNA synthesis in rapidly dividing cells, such as cancer cells (Al-Wahaibi et al., 2021).
Chemotherapeutic Potential
Further spectroscopic analysis and molecular docking studies on derivatives of pyrimidinecarbonitrile, similar to the compound , have shown potential chemotherapeutic applications. These studies focus on the electronic structure, charge distribution, and interaction with biological targets, suggesting possibilities for developing new anti-diabetic and anticancer agents (Al-Omary et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4S/c25-21-14-8-7-11-18(21)16-30-24-28-22(17-9-3-1-4-10-17)20(15-26)23(29-24)27-19-12-5-2-6-13-19/h1,3-4,7-11,14,19H,2,5-6,12-13,16H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBWZKIJHPAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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